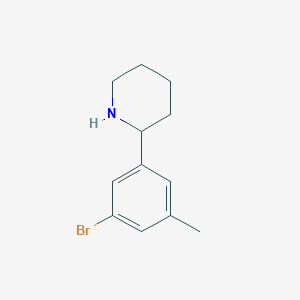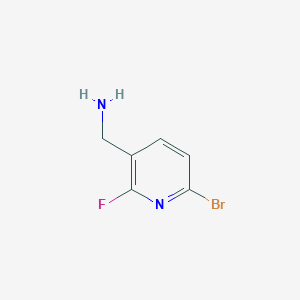
(6-Bromo-2-fluoropyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2-fluoropyridin-3-yl)methanamine: is a chemical compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2-fluoropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 2-fluoropyridine to introduce the bromine atom at the 6-position. This is followed by a nucleophilic substitution reaction where the brominated intermediate is reacted with an amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or other strong bases in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Coupling Reactions: Formation of biaryl or more complex aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Utilized in the preparation of ligands for coordination chemistry.
Biology:
Biomolecular Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use in the synthesis of enzyme inhibitors for biochemical research.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed in the development of catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of (6-Bromo-2-fluoropyridin-3-yl)methanamine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
- (6-Fluoropyridin-2-yl)methanamine
- (2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride
- (5-Bromo-2-fluoropyridin-3-yl)methanamine
Comparison:
- (6-Fluoropyridin-2-yl)methanamine: Lacks the bromine atom, which may result in different reactivity and binding properties.
- (2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride: Similar structure but with a different position of the bromine atom, affecting its chemical behavior.
- (5-Bromo-2-fluoropyridin-3-yl)methanamine: Different position of the bromine and fluorine atoms, leading to variations in reactivity and potential applications.
Uniqueness: The unique combination of bromine and fluorine atoms in (6-Bromo-2-fluoropyridin-3-yl)methanamine provides distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for specific interactions in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H6BrFN2 |
|---|---|
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
(6-bromo-2-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
Clé InChI |
NWYAOWJQERJWPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CN)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
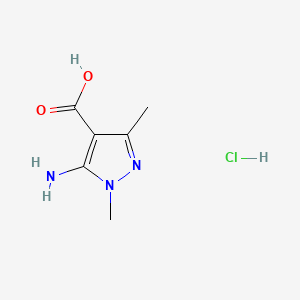
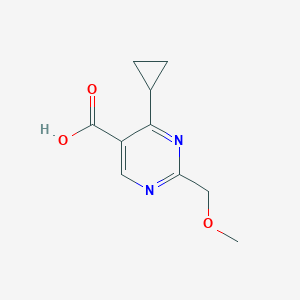
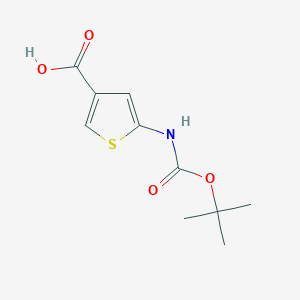
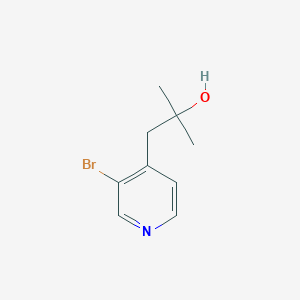
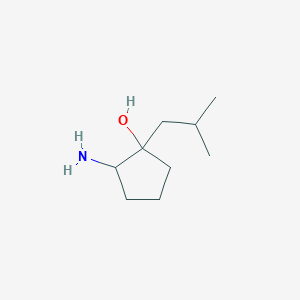

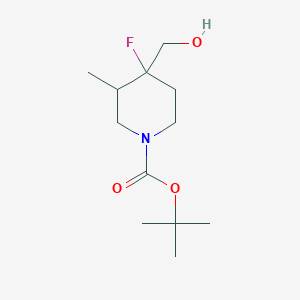
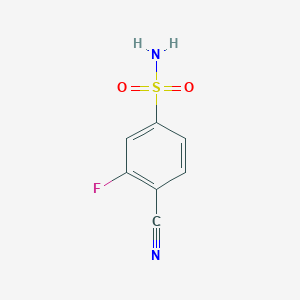
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
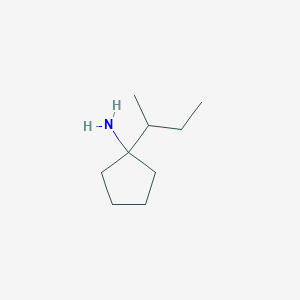
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
